molecular formula C16H15F3N4O2 B2679868 N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide CAS No. 2225728-57-2

N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide

Cat. No.: B2679868
CAS No.: 2225728-57-2
M. Wt: 352.317
InChI Key: XCLPBILTRRWOIL-UHFFFAOYSA-N
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Description

FT895 is a selective and potent inhibitor of histone deacetylase 11 (HDAC11). This compound has shown significant antifungal and antitumor activities. It is known to inhibit HDAC11 expression and limit the replication of enterovirus 71 (EV71) in vitro .

Preparation Methods

The synthesis of FT895 involves the preparation of N-hydroxy-2-arylisoindoline-4-carboxamides. The synthetic route includes the reaction of 2-arylisoindoline-4-carboxylic acid with hydroxylamine under specific conditions . The industrial production methods for FT895 are not extensively documented, but it is typically synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

FT895 undergoes various chemical reactions, including:

    Reduction: The compound can be reduced, but specific reduction reactions are not extensively studied.

    Substitution: FT895 can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts that facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FT895 has a wide range of scientific research applications:

Mechanism of Action

FT895 exerts its effects by inhibiting HDAC11, which plays a crucial role in regulating gene expression through histone deacetylation. The inhibition of HDAC11 by FT895 leads to increased acetylation of histones, resulting in altered gene expression. This mechanism is particularly effective in disrupting mitochondrial biogenesis and function in malignant peripheral nerve sheath tumor cells . The molecular targets and pathways involved include the HIF-1α signaling pathway and the regulation of mitochondrial function through proteins like XBP1, Parkin, and PINK1 .

Comparison with Similar Compounds

FT895 is unique due to its high selectivity and potency as an HDAC11 inhibitor. Similar compounds include:

FT895 stands out due to its specific inhibition of HDAC11 and its significant antifungal and antitumor activities .

Properties

IUPAC Name

N-hydroxy-1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-15(2)11-5-3-4-9(14(24)22-25)10(11)8-23(15)13-7-20-12(6-21-13)16(17,18)19/h3-7,25H,8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLPBILTRRWOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC(=C2CN1C3=NC=C(N=C3)C(F)(F)F)C(=O)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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